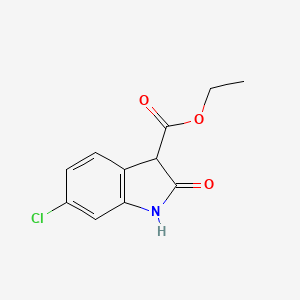
Ethyl-6-Chlorooxoindolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 6-chlorooxoindoline-3-carboxylate is a chemical compound with the molecular formula C11H10ClNO3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 6-chlorooxoindoline-3-carboxylate, has been a subject of interest in recent years . The base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate have been used to obtain ethyl-2-oxoquinoline-3-carboxylates . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of Ethyl 6-chlorooxoindoline-3-carboxylate is determined by its molecular formula, C11H10ClNO3. The structure of indole derivatives plays a main role in cell biology .Chemical Reactions Analysis
The chemical reactions involving Ethyl 6-chlorooxoindoline-3-carboxylate are complex and involve multiple steps . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .Physical And Chemical Properties Analysis
Ethyl 6-chlorooxoindoline-3-carboxylate has a molecular weight of 239.65 g/mol. Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the papers retrieved.Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben eine signifikante antivirale Aktivität gezeigt. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate als antivirale Mittel berichtet . Diese Verbindungen könnten potenziell zur Entwicklung neuer antiviraler Medikamente eingesetzt werden.
Entzündungshemmende Aktivität
Indolderivate besitzen auch entzündungshemmende Eigenschaften . Sie könnten zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden, einschließlich Autoimmunerkrankungen und Allergien.
Antikrebsaktivität
Indolderivate haben sich im Bereich der Onkologie als vielversprechend erwiesen. Es wurde festgestellt, dass sie Antikrebseigenschaften aufweisen, was sie zu potenziellen Kandidaten für die Entwicklung neuer Krebstherapien macht .
Anti-HIV-Aktivität
Einige Indolderivate haben eine Anti-HIV-Aktivität gezeigt . Diese Verbindungen könnten potenziell zur Entwicklung von Medikamenten zur Behandlung von HIV/AIDS eingesetzt werden.
Antioxidative Aktivität
Indolderivate besitzen antioxidative Eigenschaften . Sie könnten potenziell zur Entwicklung von Nahrungsergänzungsmitteln oder Medikamenten eingesetzt werden, die auf die Bekämpfung von oxidativem Stress abzielen.
Antibakterielle Aktivität
Indolderivate haben eine antimikrobielle Aktivität gezeigt . Sie könnten potenziell zur Entwicklung neuer Antibiotika oder Antimykotika eingesetzt werden.
Antituberkulose-Aktivität
Indolderivate haben eine antituberkulose Aktivität gezeigt . Diese Verbindungen könnten potenziell zur Entwicklung von Medikamenten zur Behandlung von Tuberkulose eingesetzt werden.
Antidiabetische Aktivität
Indolderivate besitzen antidiabetische Eigenschaften . Sie könnten potenziell zur Entwicklung von Medikamenten zur Behandlung von Diabetes eingesetzt werden.
Zukünftige Richtungen
Indole derivatives, including Ethyl 6-chlorooxoindoline-3-carboxylate, have attracted increasing attention in recent years due to their significant role in natural products and drugs . Future research may focus on the development of novel methods of synthesis and the investigation of their biological properties .
Wirkmechanismus
Target of Action
Ethyl 6-chlorooxoindoline-3-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
ethyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)13-10(9)14/h3-5,9H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVTCVOHWAADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




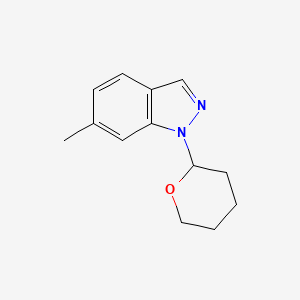
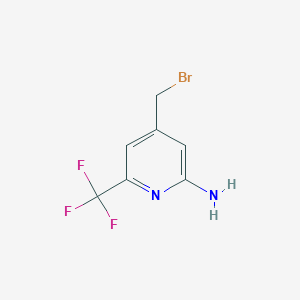
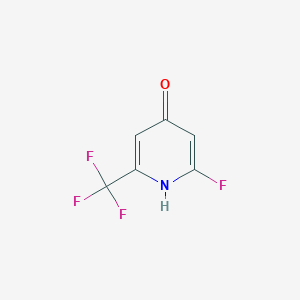
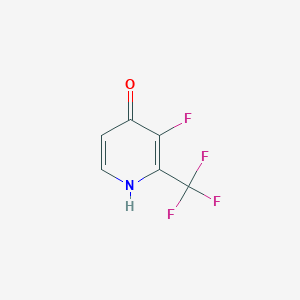
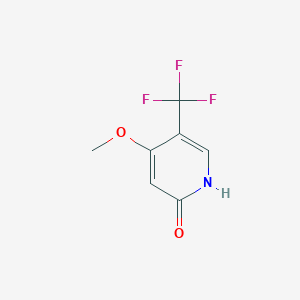
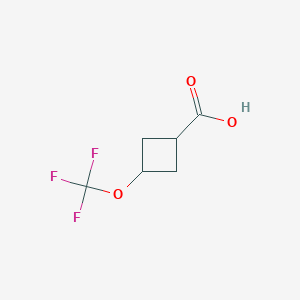
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)
![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)
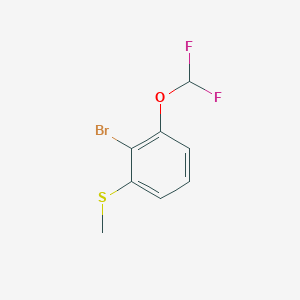
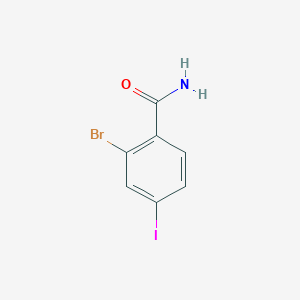
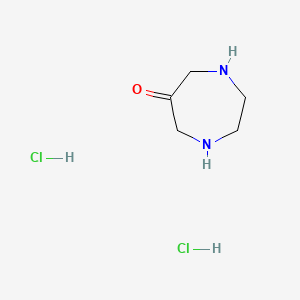
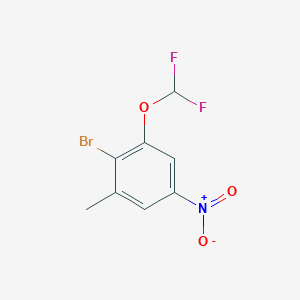
![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)